N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide
Description
N-(4-Fluorophenyl)-2-hydroxy-4-methylbenzamide is a benzamide derivative characterized by a hydroxy group at the 2-position, a methyl group at the 4-position of the benzamide core, and a 4-fluorophenyl substituent on the amide nitrogen. This compound’s structure enables diverse interactions, such as hydrogen bonding (via the hydroxy group) and hydrophobic effects (via the methyl and fluorophenyl groups).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-9-2-7-12(13(17)8-9)14(18)16-11-5-3-10(15)4-6-11/h2-8,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPUBNMJMVDMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40414965 | |
| Record name | Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40414965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521272-14-0 | |
| Record name | Benzamide, N-(4-fluorophenyl)-2-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40414965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide typically involves the reaction of 4-fluoroaniline with 2-hydroxy-4-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of automated continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methylbenzophenone.
Reduction: Formation of N-(4-fluorophenyl)-2-hydroxy-4-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The fluorophenyl and hydroxy groups critically influence solubility, stability, and bioactivity. Key comparisons include:
Key Observations :
- Hydroxy vs. Methoxy : Replacing the 2-OH group with 2-OCH₃ (as in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) eliminates hydrogen-bonding capacity, reducing solubility in polar solvents but enhancing fluorescence due to electron-donating effects .
- Extended Functionalization : Schiff base derivatives (e.g., ) show enhanced antibacterial activity, suggesting that introducing conjugated systems can amplify bioactivity .
Structural and Crystallographic Insights
- Hydrogen Bonding : In 2-hydroxy-N-(4-methylphenyl)benzamide (), the hydroxy group forms intramolecular hydrogen bonds, stabilizing the planar structure. Similar interactions are expected in the title compound .
- Crystal Packing : Fluorophenyl-substituted benzamides (e.g., ) often exhibit π-π stacking between aromatic rings, influencing melting points and crystallinity .
Biological Activity
N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and applications in research and medicine, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzamide structure with a hydroxyl group and a methyl group, which influence its chemical reactivity and biological activity. The presence of a fluorine atom on the phenyl ring is notable, as fluorinated compounds often exhibit enhanced biological properties due to their unique electronic effects.
Target Interactions
This compound is suggested to interact with enzymes, particularly as a succinate dehydrogenase inhibitor (SDHI) . This interaction may disrupt the tricarboxylic acid (TCA) cycle, a critical metabolic pathway for energy production in cells.
Mode of Action
The compound likely acts through non-covalent bonding with its target enzymes, which can lead to significant alterations in cellular metabolism and function. Such interactions may influence various biochemical pathways, including those related to cellular signaling and gene expression.
Antimicrobial Effects
Research indicates that derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown significant activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like kanamycin .
Cytotoxicity
The compound's potential cytotoxic effects have been evaluated in various studies. It has demonstrated selective cytotoxicity against cancer cell lines, suggesting its possible application in cancer therapies. Further investigations are needed to quantify its efficacy and safety profile .
Case Studies
- Antibacterial Activity Evaluation : A study evaluating the antibacterial properties of fluorinated derivatives found that certain compounds showed significant inhibition against clinical strains of bacteria. The most potent derivatives exhibited activities comparable to established antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies on human colorectal cancer cell lines revealed that this compound derivatives could induce apoptosis, highlighting their potential as anticancer agents. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for its development as a therapeutic agent. The compound's interactions with metabolic enzymes indicate that it may undergo significant biotransformation, impacting its bioavailability and efficacy.
Applications in Research
This compound is being explored for various applications:
- Biochemical Probes : It serves as a tool for studying enzyme interactions and protein-ligand binding.
- Therapeutic Potential : Investigated for anti-inflammatory and analgesic effects, making it relevant for treating conditions like arthritis or chronic pain.
- Synthetic Chemistry : Utilized as a building block for synthesizing more complex organic molecules with potential biological activities .
Q & A
Basic: What are the key considerations for synthesizing N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide with high purity?
Methodological Answer:
The synthesis typically involves coupling 2-hydroxy-4-methylbenzoic acid with 4-fluoroaniline using carbodiimide-based reagents (e.g., DCC) and activators like HOBt to minimize racemization . Critical parameters include:
- Reagent Ratios: A 1:1.2 molar ratio of carboxylic acid to amine ensures complete conversion.
- Solvent Choice: Anhydrous DMF or THF is preferred to avoid side reactions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >95% purity.
- Validation: Confirm purity via TLC, melting point analysis, and -NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .
Basic: How can spectroscopic techniques characterize the structural features of this compound?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups:
- O–H stretch (phenolic hydroxyl) at 3200–3400 cm.
- Amide C=O stretch at ~1650 cm.
- C–F stretch (aromatic) at 1100–1250 cm .
- -NMR: Assign protons using DMSO-d:
- Hydroxyl proton at δ 10.2–10.8 ppm (broad, exchangeable).
- Methyl group at δ 2.3–2.5 ppm (singlet) .
- X-ray Crystallography: Resolve crystal packing using SHELXL for refinement. Hydrogen-bonding networks (e.g., O–H···O=C) stabilize the structure .
Basic: What experimental conditions optimize fluorescence intensity for this compound?
Methodological Answer:
Based on analogous benzamides (e.g., ):
- Solvent: Use polar aprotic solvents (e.g., DMSO) to enhance quantum yield.
- pH: Optimal fluorescence at pH 5–6 (prevents deprotonation of hydroxyl group).
- Temperature: Maintain at 25°C; higher temperatures cause quenching.
- Concentration: Linear range of 0.1–10 µM (LOD: 0.27 mg/L, LOQ: 0.90 mg/L) .
Data Table:
| Parameter | Optimal Value | Fluorescence Intensity (a.u.) |
|---|---|---|
| pH 5.0 | 25°C | 450 ± 15 |
| pH 7.0 | 25°C | 320 ± 10 |
| pH 5.0 | 40°C | 290 ± 12 |
Advanced: How do structural modifications (e.g., halogen substitution) affect bioactivity?
Methodological Answer:
- Comparative SAR Studies: Replace 4-fluorophenyl with 4-chlorophenyl () or 4-hydroxyphenyl () to assess changes in binding affinity.
- Biological Assays:
- Enzyme Inhibition: Test against COX-2 or kinases using fluorescence polarization.
- Cytotoxicity: MTT assays in cancer cell lines (e.g., IC values).
- Computational Docking: Use AutoDock Vina to predict interactions with target proteins (e.g., hydrophobic pockets favoring fluorophenyl groups) .
Advanced: How can researchers resolve contradictions in fluorescence data across similar benzamides?
Methodological Answer:
Discrepancies may arise from substituent effects (e.g., hydroxyl vs. methoxy groups) or solvent interactions. Strategies include:
- Controlled Replicates: Perform triplicate measurements with standardized instrument settings (e.g., λ=340 nm, λ=380 nm) .
- Quantum Yield Calculation: Compare with reference standards (e.g., quinine sulfate) to normalize data.
- Statistical Validation: Report RSD% (<2% indicates precision) and ANOVA to assess inter-study variability .
Advanced: What computational methods support the design of derivatives with enhanced binding affinity?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD < 2 Å).
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen-bond donors, aromatic rings) using MOE or Schrödinger .
Advanced: How can crystallographic data resolve ambiguities in hydrogen-bonding networks?
Methodological Answer:
- SHELXL Refinement: Apply restraints for disordered atoms and refine anisotropic displacement parameters.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O–H···O=C contributes >30% to crystal packing) .
- Comparative Studies: Overlay structures of analogs (e.g., ’s N-(4-methylphenyl) derivative) to identify conserved motifs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
